N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
CAS No.: 369-74-4
Cat. No.: VC5536152
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 369-74-4 |
|---|---|
| Molecular Formula | C14H9ClF3NO2 |
| Molecular Weight | 315.68 |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |
| Standard InChI Key | MXSJAPIEXXAEKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Introduction
Chemical and Structural Properties
Molecular Characterization
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide features a benzamide backbone substituted with a hydroxy group at the 2-position and a 4-chloro-3-(trifluoromethyl)phenyl moiety at the amide nitrogen. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
| Molecular Formula | |
| Molecular Weight | 315.68 g/mol |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
| InChI Key | MXSJAPIEXXAEKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
The compound’s stability under standard laboratory conditions and its nuclear localization (as inferred from structural analogs) suggest utility in targeting chromatin-associated proteins.
Spectroscopic and Thermodynamic Data
While experimental data on spectral properties (e.g., NMR, IR) are scarce, computational models predict strong absorbance in the UV range due to aromatic and amide chromophores. The trifluoromethyl group likely contributes to distinct NMR signals, aiding in compound identification.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives. A common approach utilizes carbodiimide-based coupling agents (e.g., EDC) in the presence of triethylamine to activate the carboxylic acid group of salicylic acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis.
Industrial Optimization
Large-scale production requires optimizing yield and purity through techniques like recrystallization or column chromatography. Continuous-flow reactors may enhance efficiency by reducing reaction times and byproduct formation.
Biological Activity and Mechanisms
Enzyme Modulation
Benzamide derivatives are known to interact with histone acetyltransferases (HATs) like p300, which regulate gene expression via chromatin remodeling. While specific data on this compound’s HAT activity are unavailable, its structural similarity to known modulators implies potential epigenetic applications.
Industrial and Pharmaceutical Applications
Agrochemical Development
The trifluoromethyl group’s electron-withdrawing properties make this compound a candidate for herbicide and pesticide formulations. Analogs with chloro-substituents have shown efficacy in disrupting plant pathogenic fungi.
Drug Discovery
Benzamides are explored as kinase inhibitors and antimicrobial agents. This compound’s ability to penetrate cellular membranes (due to lipophilicity) positions it as a lead structure for antibiotic development, particularly against drug-resistant pathogens .
Comparison with Structural Analogs
The presence of the hydroxy group in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide may improve hydrogen bonding with biological targets compared to ethoxy-substituted analogs .
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